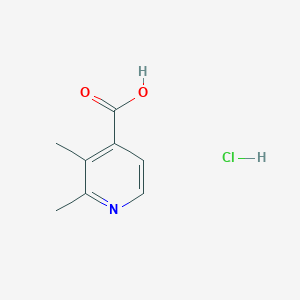
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the CAS Number: 1384265-23-9 . It has a molecular weight of 286 and its IUPAC name is 1-(5-bromo-2-pyridinyl)cyclopropanamine dihydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C8H9BrN2.2ClH . The InChI code is 1S/C8H9BrN2.2ClH/c9-6-1-2-7 (11-5-6)8 (10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder and it is stored at -10 degrees .Wissenschaftliche Forschungsanwendungen
Halogen Migration in Halogeno-Derivatives : Research by Hertog and Schogt (2010) has shown the migration of halogen atoms in halogeno-derivatives, which is relevant to the understanding of compounds like 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride. They found that bromine atoms can be reintroduced at different positions in the molecule, providing insights into the molecular behavior of such compounds (Hertog & Schogt, 2010).
Biological Activity of Cyclopropanecarboxylic Derivatives : Tian et al. (2009) explored the bioactivity of cyclopropanecarboxylic acid derivatives, which are structurally related to 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride. Their findings suggest that these compounds have significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Antibacterial and Antifungal Activities : Rao et al. (2013) synthesized a compound closely related to 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride and evaluated its antibacterial and antifungal properties. They reported acceptable results in these domains (Rao, Prasad, & Rao, 2013).
Catalysis in Amination Reactions : Ji, Li, and Bunnelle (2003) investigated the use of similar compounds in catalyzed amination reactions. Their study highlights the potential of such compounds in facilitating chemical synthesis, particularly in producing amino derivatives (Ji, Li, & Bunnelle, 2003).
Halogen-rich Intermediate for Synthesis : Wu et al. (2022) described the synthesis of halogen-rich intermediates, like 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride, for the production of pentasubstituted pyridines. These intermediates are valuable in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).
Halogenation in Antiproliferative Activities : Shool et al. (2022) explored the impact of halogenation on the antiproliferative activities of certain compounds, indicating the significance of bromine in enhancing cytotoxicity. This is relevant to the bromine component of 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride (Shool et al., 2022).
Synthesis of Bromocyclopropylpyridines : Striela et al. (2017) worked on synthesizing bromocyclopropylpyridines, which are structurally related to 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride. These compounds serve as useful building blocks in pharmaceutical and chemical manufacturing (Striela, Urbelis, Sūdžius, Stončius, Sadzevičienė, & Labanauskas, 2017).
Efficient Synthesis of Structurally Similar Compounds : Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for compounds similar to 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride. This research contributes to the understanding of synthetic pathways for such compounds (Hirokawa, Horikawa, & Kato, 2000).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHDDZXJYZMKPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384265-23-9 |
Source


|
| Record name | 1-(5-bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

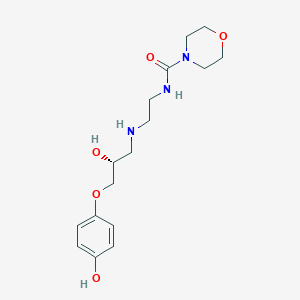
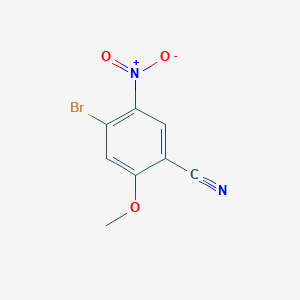
![3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one](/img/structure/B2403264.png)

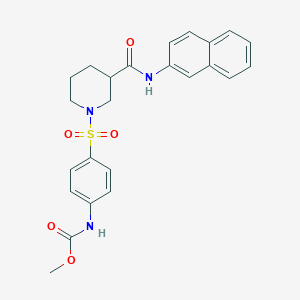

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2403270.png)

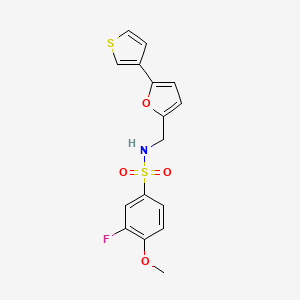
![N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2403276.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2403279.png)
